molecular formula C8H16ClNO B2560554 (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride CAS No. 2241140-70-3

(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride

Cat. No.: B2560554
CAS No.: 2241140-70-3
M. Wt: 177.67
InChI Key: PIOXTASPBKBJNI-UHFFFAOYSA-N
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Description

(4-Ethyl-2-oxabicyclo[211]hexan-1-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a bicyclic amine derivative that contains an oxabicyclohexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride typically involves the formation of the oxabicyclohexane ring system followed by the introduction of the ethyl group and the methanamine moiety. One common synthetic route includes the following steps:

    Formation of the Oxabicyclohexane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
  • (2-oxabicyclo[2.1.1]hexan-4-yl)methanamine;hydrochloride

Uniqueness

(4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall properties compared to similar compounds.

Properties

IUPAC Name

(4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-7-3-8(4-7,5-9)10-6-7;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOXTASPBKBJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(OC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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